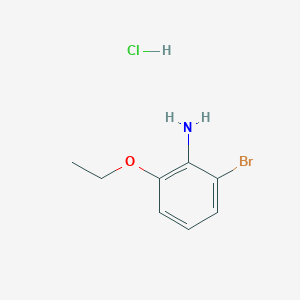

2-Bromo-6-ethoxyaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bromo- and ethoxy- derivatives of aromatic compounds is a topic of interest in the field of organic chemistry. For instance, the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles is achieved through the cycloadditions of α,β-unsaturated-acyl cyanides with bromo-ethoxyethene, which may offer insights into the synthesis pathways that could be applicable to 2-Bromo-6-ethoxyaniline hydrochloride .

Molecular Structure Analysis

The molecular structure of bromo- and ethoxy- derivatives can be complex, as seen in the X-ray analysis of 6-(bromomethyl)-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1] heptane, which provides information on the positioning of substituents and the conformation of the norbornane skeleton . This type of analysis is crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of bromo- and ethoxy- derivatives with various reagents can lead to a wide range of products. For example, the reaction of ethyl 2-methyl-6-(1-propenyl)phenylcarbamates with bromine yields a mixture of brominated products . Similarly, the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with hydrochloric acid results in chloro- and hydroxypyridines . These studies demonstrate the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and ethoxy- derivatives are influenced by their molecular structure. For instance, the stability of certain compounds and their reactivity towards nucleophiles or elimination reactions can provide valuable information about the properties of this compound. The papers discuss various reactions and properties of related compounds, such as the formation of acetals from acid alcoholysis and the synthesis of quinazolinone derivatives with antimicrobial activity .

Scientific Research Applications

Metabolism and Pharmacokinetics

Metabolism Pathways in Rats :

- Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites, indicating multiple metabolic pathways for the compound in rats. This research could provide insights into the metabolism of structurally similar compounds like 2-Bromo-6-ethoxyaniline hydrochloride Kanamori et al., 2002.

Pharmacokinetics in Rats :

- The study by Rohanová et al. (2008) on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) assessed its disposition and kinetic profile in rats. Understanding such pharmacokinetic profiles can be crucial for assessing the potential therapeutic or research applications of related compounds like this compound Rohanová et al., 2008.

Therapeutic and Biological Research

Brain and Neurological Studies :

- The research by Gu et al. (2012) on bone marrow stromal cells transplanted intracerebroventricularly highlighted the migration and survival of these cells in brain tissues, which might be relevant for studying the interaction of compounds like this compound with brain tissues or its potential therapeutic applications Gu et al., 2012.

Toxicological Studies :

- Research on the neurotoxic effects of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) by Jaim-Etcheverry and Zieher (1980) could provide a background for understanding the toxicological profile of related compounds, including this compound Jaim-Etcheverry & Zieher, 1980.

Antioxidant Studies :

- The study by Rao et al. (1984) on the inhibitory effects of antioxidants like ethoxyquin on hepatic tumorigenesis could be relevant for exploring the antioxidant potential or related therapeutic applications of this compound Rao et al., 1984.

Safety and Hazards

While specific safety and hazard information for 2-Bromo-6-ethoxyaniline hydrochloride was not found, general safety measures for handling similar compounds include wearing suitable protective clothing, gloves, and eye protection. Avoid dust formation, inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name |

2-bromo-6-ethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKNXKXAIJCYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)